DMHAPC-Chol

Description

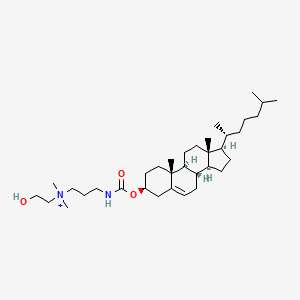

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H62N2O3/c1-25(2)10-8-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-34(27,4)32(29)17-19-35(30,31)5)40-33(39)36-20-9-21-37(6,7)22-23-38/h12,25-26,28-32,38H,8-11,13-24H2,1-7H3/p+1/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGXTDBNSSOEDB-SJTWHRLHSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCC[N+](C)(C)CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCC[N+](C)(C)CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H63N2O3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DMHAPC-Chol: A Technical Guide to a Cationic Cholesterol for Nucleic Acid Delivery

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

DMHAPC-Chol (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol) is a cationic cholesterol derivative that has emerged as a promising non-viral vector for the delivery of nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA).[1][2][3] Its unique structure, featuring a biodegradable carbamoyl linker and a hydroxyethyl group in its polar head, facilitates the formation of stable liposomes and efficient transfection of various cell types.[1][4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and a summary of its performance in nucleic acid delivery.

Physicochemical Properties of this compound

This compound is characterized by its cationic nature, which is crucial for its interaction with negatively charged nucleic acids to form lipoplexes. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Full Chemical Name | Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide | |

| Alternate Names | (3β)-cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)dimethylammonio]propyl]carbamate] | |

| CAS Number | 774598-29-7 | |

| Molecular Formula | C35H63IN2O3 | |

| Molecular Weight | 686.79 g/mol | |

| Solubility | DMF: 10 mg/mL, Ethanol: 10 mg/mL, Ethanol:PBS (pH 7.2) (1:6): 0.14 mg/mL | |

| Storage | Store at -20°C for long-term stability (months to years). Can be stored at 0-4°C for short-term (days to weeks). | |

| Stability | ≥ 4 years |

Experimental Protocols

I. Preparation of this compound/DOPE Liposomes

This protocol describes the preparation of cationic liposomes composed of this compound and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) using the thin-film hydration method.

Materials:

-

This compound

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

-

Chloroform

-

Sterile, nuclease-free water or desired buffer (e.g., HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids to evaporate the chloroform.

-

Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

-

Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (e.g., water or buffer) pre-warmed to above the lipid transition temperature.

-

Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

-

-

Sonication and Extrusion:

-

Sonicate the MLV suspension in a bath sonicator for 5-10 minutes to create smaller vesicles.

-

For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 11 times).

-

-

Characterization:

-

Determine the particle size and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

-

Measure the zeta potential of the liposomes to confirm their cationic charge.

-

II. In Vitro siRNA Transfection Protocol

This protocol outlines a general procedure for the transfection of siRNA into mammalian cells using this compound/DOPE liposomes. This has been successfully applied to A431 and MDA-MB-231 cells for the delivery of VEGF siRNA.

Materials:

-

This compound/DOPE liposomes (prepared as described above)

-

siRNA targeting the gene of interest (e.g., VEGF siRNA)

-

Scrambled siRNA (as a negative control)

-

Mammalian cell line (e.g., A431 or MDA-MB-231)

-

Complete cell culture medium

-

Serum-free medium (e.g., Opti-MEM)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding:

-

The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

-

Formation of Lipoplexes (Liposome-siRNA Complexes):

-

In a sterile tube, dilute the required amount of siRNA in serum-free medium.

-

In a separate sterile tube, dilute the this compound/DOPE liposomes in serum-free medium.

-

Add the diluted liposome solution to the diluted siRNA solution and mix gently by pipetting.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

-

Transfection:

-

Remove the complete medium from the cells and wash once with PBS.

-

Add serum-free medium to each well.

-

Add the lipoplex solution dropwise to the cells.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.

-

-

Post-Transfection:

-

After the incubation period, remove the transfection medium and replace it with a fresh complete medium.

-

Incubate the cells for 24-72 hours, depending on the experimental endpoint.

-

-

Analysis of Gene Silencing:

-

Assess the knockdown of the target gene at the mRNA level using RT-qPCR or at the protein level using methods such as ELISA or Western blotting.

-

Performance and Quantitative Data

This compound-based liposomes have demonstrated high efficiency in nucleic acid delivery. The following tables summarize key quantitative data from published studies.

siRNA Delivery and Gene Silencing

| Cell Line | Target Gene | siRNA Concentration | Silencing Efficiency | Comparison | Reference |

| A431 | VEGF | 50 nM | >90% | Comparable to INTERFERin, better than Lipofectamine 2000 | |

| MDA-MB-231 | VEGF | 50 nM | >90% | Comparable to INTERFERin, better than Lipofectamine 2000 |

Cytotoxicity

| Cell Line | Lipid Concentration | Effect | Reference |

| B16-F10 | > 20 µM | Cytotoxic |

Mechanism of Action and Cellular Uptake

The primary mechanism of action for this compound in nucleic acid delivery involves the electrostatic interaction between the cationic liposomes and the anionic nucleic acids, leading to the formation of compact lipoplexes. These lipoplexes then interact with the negatively charged cell membrane, facilitating cellular uptake.

While the specific signaling pathways affected by this compound-mediated delivery are not yet fully elucidated, the cellular uptake of cationic liposomes is generally understood to occur through endocytosis. The diagram below illustrates the proposed pathway for cellular uptake and subsequent endosomal escape of the nucleic acid cargo.

Caption: Proposed cellular uptake and intracellular trafficking of this compound/DOPE-siRNA lipoplexes.

Experimental Workflow for In Vitro siRNA Silencing

The following diagram outlines the typical experimental workflow for evaluating the gene-silencing efficacy of this compound-mediated siRNA delivery in vitro.

Caption: Experimental workflow for in vitro siRNA gene silencing using this compound liposomes.

Conclusion

This compound is a versatile and efficient cationic lipid for the non-viral delivery of nucleic acids. Its ability to form stable liposomes with helper lipids like DOPE and achieve high transfection efficiencies, particularly for siRNA, makes it a valuable tool for researchers in molecular biology and drug development. The detailed protocols and performance data presented in this guide offer a solid foundation for the successful application of this compound in various research settings. Further investigation into its detailed mechanism of action and a comprehensive in vivo toxicity profile will undoubtedly expand its potential for therapeutic applications.

References

DMHAPC-Chol: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (DMHAPC-Chol) is a cationic lipid that has garnered significant interest in the field of drug delivery. Its unique chemical structure, featuring a biodegradable carbamyl linker and a hydroxyethyl group in its polar head, makes it a promising candidate for the formulation of liposomes designed for the efficient transfection of genetic material such as plasmids and siRNA. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and detailed protocols for its application in gene and siRNA delivery.

Chemical Structure and Properties

This compound is a cationic cholesterol derivative. Its structure consists of a cholesterol backbone linked via a carbamate group to a hydrophilic head containing a quaternary amine with a hydroxyethyl group. This amphipathic nature is crucial for its ability to self-assemble into liposomes and interact with negatively charged nucleic acids.

| Property | Value | Reference |

| CAS Number | 794498-29-7 | |

| Synonyms | Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide | [1] |

| Molecular Formula | C35H63N2O3+ | [1][2] |

| Molecular Weight | 559.90 g/mol | |

| Appearance | Crystalline solid | |

| Purity | ≥95% | |

| Solubility | DMF: 10 mg/mL, Ethanol: 10 mg/mL, Ethanol:PBS (pH 7.2) (1:6): 0.14 mg/mL | |

| Storage | -20°C |

Synthesis of this compound

References

The Core Mechanism of DMHAPC-Chol: A Technical Guide for Researchers

An In-depth Examination of the Cationic Cholesterol-Based Delivery Vehicle and its Intrinsic Immunostimulatory Properties

This technical guide provides a comprehensive overview of the mechanism of action of Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (DMHAPC-Chol), a cationic lipid utilized in drug delivery systems. Tailored for researchers, scientists, and drug development professionals, this document details the cellular uptake, endosomal escape, and potential intrinsic signaling pathways activated by this compound-containing liposomes. The information is presented with structured data, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding of this delivery platform.

Introduction to this compound

This compound is a cationic cholesterol derivative designed for the formulation of liposomes to deliver nucleic acids, such as plasmid DNA and small interfering RNA (siRNA), into cells. Its structure, featuring a cholesterol anchor, a carbamoyl linker, and a positively charged headgroup, facilitates the encapsulation of negatively charged genetic material and interaction with cell membranes. This guide will focus on the well-documented use of this compound in combination with the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) for efficient siRNA-mediated gene silencing.

The Delivery Pathway: From Lipoplex to Cytosol

The primary role of this compound is to act as a vehicle for intracellular drug delivery. This process can be broken down into several key stages, from the formation of the lipoplex to the release of its cargo into the cytoplasm.

Cellular Uptake via Endocytosis

Lipoplexes formed with this compound and a nucleic acid cargo are predominantly internalized by cells through endocytosis. The positively charged surface of the liposomes interacts with the negatively charged proteoglycans on the cell surface, triggering an endocytic event. While multiple endocytic pathways may be involved, the uptake of cationic liposomes is often associated with clathrin-mediated and caveolae-mediated endocytosis.

Diagram: Cellular Uptake and Endosomal Escape

Caption: Cellular uptake and endosomal escape of this compound lipoplexes.

Endosomal Escape: The Critical Hurdle

Following endocytosis, the lipoplex is encapsulated within an endosome. For the therapeutic cargo to be effective, it must escape the endosome and enter the cytoplasm. The "proton sponge" effect is a widely accepted mechanism for the endosomal escape of cationic lipid-based delivery systems. As the endosome matures, its internal pH drops due to the activity of proton pumps. The amine groups on this compound can become protonated, leading to an influx of chloride ions and water, which causes osmotic swelling and eventual rupture of the endosomal membrane. The presence of the fusogenic lipid DOPE is also thought to facilitate the destabilization of the endosomal membrane, further promoting the release of the cargo.

Intrinsic Mechanism of Action: Activation of Innate Immune Signaling

Beyond its role as a delivery vehicle, emerging evidence suggests that cationic lipids, including those based on cholesterol, can intrinsically activate innate immune signaling pathways. This is a critical consideration in the design and application of lipid-based drug delivery systems.

Toll-Like Receptor 2 (TLR2) and NF-κB Activation

Studies on various cationic lipids have demonstrated their ability to act as agonists for Toll-like receptor 2 (TLR2), a pattern recognition receptor of the innate immune system.[1][2][3] Activation of TLR2 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB.[1][4] This, in turn, leads to the production of pro-inflammatory cytokines. While direct evidence for this compound is pending, its structural similarity to other cationic lipids makes this a plausible intrinsic mechanism of action.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is another component of the innate immune system that can be activated by cationic lipids. This multi-protein complex is responsible for the maturation and secretion of pro-inflammatory cytokines such as IL-1β. The activation of the NLRP3 inflammasome by cationic lipids is thought to be a result of lysosomal destabilization and the release of cathepsins into the cytoplasm.

Diagram: Proposed Intrinsic Signaling Pathway of this compound

Caption: Proposed activation of innate immune signaling by this compound.

Quantitative Data on Gene Silencing

This compound/DOPE liposomes have been shown to be highly effective in delivering siRNA to achieve gene silencing. A key study demonstrated the silencing of Vascular Endothelial Growth Factor (VEGF) in A431 and MDA-MB-231 tumor cells.

| Cell Line | siRNA Concentration | % VEGF Silencing | Comparison Reagent | % VEGF Silencing (Comparison) |

| A431 | 50 nM | > 90% | INTERFERin | Comparable |

| A431 | 50 nM | > 90% | Lipofectamine 2000 | Lower |

| MDA-MB-231 | 50 nM | > 90% | INTERFERin | Comparable |

| MDA-MB-231 | 50 nM | > 90% | Lipofectamine 2000 | Lower |

Detailed Experimental Protocols

Preparation of this compound/DOPE Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of cationic liposomes composed of this compound and DOPE at an equimolar ratio.

Materials:

-

This compound

-

DOPE

-

Chloroform

-

Sterile, nuclease-free water or buffer (e.g., HEPES)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

-

Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

-

Hydration: Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

-

Sizing:

-

Sonication: Sonicate the resulting multilamellar vesicle (MLV) suspension in a bath sonicator until the solution becomes clear.

-

Extrusion: Alternatively, for more uniform size distribution, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm) for a set number of passes (e.g., 11-21 times).

-

Diagram: Liposome Preparation Workflow

Caption: Workflow for the preparation of this compound/DOPE liposomes.

VEGF siRNA Transfection in A431 and MDA-MB-231 Cells

This protocol is adapted from the methodology used to demonstrate VEGF silencing with this compound/DOPE liposomes.

Materials:

-

A431 or MDA-MB-231 cells

-

Complete cell culture medium

-

VEGF siRNA and control siRNA

-

This compound/DOPE liposome suspension

-

Serum-free medium (e.g., Opti-MEM)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed A431 or MDA-MB-231 cells in multi-well plates to achieve 70-80% confluency on the day of transfection.

-

Lipoplex Formation:

-

In one tube, dilute the desired amount of siRNA in serum-free medium.

-

In a separate tube, dilute the this compound/DOPE liposome suspension in serum-free medium.

-

Combine the diluted siRNA and liposome solutions, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

-

Transfection:

-

Replace the cell culture medium with fresh, serum-free, or low-serum medium.

-

Add the lipoplex solution to the cells in a drop-wise manner.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

-

-

Post-transfection:

-

After the incubation period, replace the transfection medium with fresh complete culture medium.

-

Incubate the cells for 24-72 hours before assessing gene silencing.

-

Assessment of Gene Silencing

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect the cell culture supernatant at the desired time point post-transfection.

-

Quantify the concentration of secreted VEGF using a commercially available human VEGF ELISA kit according to the manufacturer's instructions.

Reverse Transcription Polymerase Chain Reaction (RT-PCR):

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using primers specific for VEGF and a housekeeping gene (e.g., GAPDH) to determine the relative expression of VEGF mRNA.

Cell Cytometry:

-

For assessing transfection efficiency, a fluorescently labeled siRNA can be used, and the percentage of fluorescent cells can be determined by flow cytometry.

Conclusion

This compound is a versatile cationic cholesterol that, when formulated with DOPE, serves as an effective carrier for siRNA delivery, leading to significant gene silencing. The mechanism of action involves cellular uptake via endocytosis and subsequent endosomal escape, likely facilitated by the proton sponge effect and the fusogenic properties of DOPE. Furthermore, this guide highlights the potential for this compound, like other cationic lipids, to intrinsically activate innate immune signaling pathways, including TLR2 and the NLRP3 inflammasome. This dual functionality as both a delivery vehicle and a potential immune modulator is a critical consideration for its application in therapeutic development. The provided protocols and data serve as a valuable resource for researchers working with or considering the use of this compound in their studies.

References

- 1. Cationic lipid nanocarriers activate Toll-like receptor 2 and NLRP3 inflammasome pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toll-like receptor 2 promiscuity is responsible for the immunostimulatory activity of nucleic acid nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

role of DMHAPC-Chol in gene delivery

An In-depth Technical Guide to DMHAPC-Chol for Gene Delivery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Gene therapy holds immense promise for treating a wide array of genetic and acquired diseases. The primary challenge in this field lies in the development of safe and efficient vectors to deliver therapeutic nucleic acids into target cells. While viral vectors are efficient, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives. Among these, cationic lipid-based systems, or liposomes, have emerged as a leading platform due to their low immunogenicity, ease of manufacture, and capacity to deliver large genetic payloads.

This guide focuses on a specific cationic lipid, This compound , a cholesterol-based compound designed for enhanced gene delivery. Cholesterol derivatives are widely used in liposomal formulations to improve stability, biocompatibility, and transfection efficiency, particularly in the presence of serum.[1][2] this compound incorporates a biodegradable carbamoyl linker and a hydrophilic hydroxyethyl group in its polar head, features designed to optimize its function as a gene carrier.[3] This document provides a comprehensive overview of its chemical properties, mechanism of action, performance data, and detailed experimental protocols for its application in gene delivery research.

This compound: Structure and Properties

This compound is a cationic derivative of cholesterol, a natural and essential component of cell membranes. Its structure is engineered to balance the hydrophobic nature of the cholesterol backbone with a positively charged headgroup capable of interacting with negatively charged nucleic acids.

-

Full Chemical Name: Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide[4][5]

-

CAS Number: 774598-29-7

-

Molecular Formula: C₃₅H₆₃N₂O₃⁺

-

Key Structural Features:

-

Hydrophobic Domain: A rigid cholesterol backbone that serves as the lipid anchor, contributing to the stability of the liposomal bilayer.

-

Linker: A biodegradable carbamoyl linker connects the cholesterol anchor to the headgroup.

-

Cationic Headgroup: A dimethyl aminopropane group provides the positive charge necessary for DNA/siRNA binding. The presence of a terminal hydroxyethyl group enhances hydrophilicity and may influence interaction with cellular membranes.

-

Mechanism of Gene Delivery

The delivery of genetic material using this compound is a multi-step process, beginning with the formation of a lipid-nucleic acid complex (lipoplex) and culminating in the release of the payload into the cytoplasm.

Lipoplex Formation

This compound is typically formulated with a neutral "helper" lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The positively charged headgroups of this compound interact electrostatically with the negatively charged phosphate backbone of nucleic acids (plasmid DNA or siRNA), condensing the genetic material into a compact, nanoparticle structure. DOPE facilitates this process and is crucial for the subsequent endosomal escape.

Figure 1: Workflow for this compound Lipoplex Formation.

Cellular Uptake and Endosomal Escape

Once formed, the positively charged lipoplexes adsorb to the negatively charged cell surface and are internalized, primarily through endocytosis. The lipoplex is encapsulated within an endosome, which then acidifies. This acidification is the critical trigger for endosomal escape, a major bottleneck in non-viral gene delivery. Two primary mechanisms are proposed for how cationic lipids like this compound facilitate this escape:

-

Membrane Destabilization: The protonation of this compound's amine headgroup in the acidic endosome enhances its interaction with anionic lipids in the endosomal membrane. This, along with the cone shape of the helper lipid DOPE, promotes a transition from a stable lipid bilayer to a non-bilayer hexagonal (HII) phase, disrupting the endosomal membrane and allowing the nucleic acid cargo to escape into the cytosol.

-

Proton Sponge Effect: The tertiary amine in this compound can act as a proton sponge. As the endosome acidifies, the lipid continually buffers the pH by absorbing protons. This triggers a sustained influx of protons (via the v-ATPase pump) and a passive influx of chloride ions to maintain charge neutrality. The resulting increase in osmotic pressure causes the endosome to swell and eventually rupture, releasing the lipoplex.

Figure 2: Cellular Uptake and Endosomal Escape Pathway.

Performance Data

Quantitative data on the performance of this compound is crucial for evaluating its potential as a gene delivery agent. The following tables summarize key findings from published literature.

Table 1: In Vitro Gene Silencing Performance

This table presents data on the efficiency of this compound/DOPE liposomes for delivering siRNA to silence the Vascular Endothelial Growth Factor (VEGF) gene in cancer cell lines.

| Cell Line | Target Gene | siRNA Conc. | % Gene Silencing | Comparison | Source |

| A431 | VEGF | 50 nM | > 90% | Comparable to INTERFERin | |

| MDA-MB-231 | VEGF | 50 nM | > 90% | Better than Lipofectamine 2000 |

Table 2: Cytotoxicity Profile

This table summarizes the known cytotoxic effects of this compound based liposomes.

| Cell Line | Assay | Cytotoxic Concentration | Notes | Source |

| B16-F10 | Not Specified | > 20 µM | Cytotoxicity observed above this lipid concentration. |

Table 3: Comparative Transfection Efficiency (DC-Chol)

| Cell Line | Reporter Gene | Cationic Lipid | N/P Ratio* | Transfection Efficiency | Source |

| 293T | pEGFP-N1 | Lipid 1a (Lysine-Chol) | 3:1 | ~30% | |

| 293T | pEGFP-N1 | DC-Chol | 3:1 | ~20% | |

| C6 Glioma | Luciferase | DC-Chol/DOPE | 6:1 (w/w) | Peak Luciferase Activity |

*N/P Ratio: The molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid.

Key Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of this compound based gene delivery systems.

Protocol 1: Formulation of this compound/DOPE/pDNA Lipoplexes

This protocol uses the thin-film hydration method, a common and reliable technique for preparing liposomes.

Materials:

-

This compound

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

-

Chloroform

-

Plasmid DNA (pDNA) of interest

-

Sterile, nuclease-free buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

-

Lipid Film Preparation: a. Dissolve this compound and DOPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1). b. Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature (~37-40°C) until a thin, uniform lipid film forms on the wall of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: a. Hydrate the dried lipid film by adding a pre-warmed (37°C) sterile aqueous buffer. The volume depends on the desired final lipid concentration. b. Vortex the flask vigorously for 10-15 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

-

Size Reduction (Sonication/Extrusion): a. To produce small unilamellar vesicles (SUVs) with a uniform size, sonicate the MLV suspension in a bath sonicator until the solution becomes clear. b. Alternatively, for a more defined size distribution, extrude the suspension 10-20 times through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.

-

Lipoplex Formation: a. Dilute the pDNA in a separate tube with the same sterile buffer. b. Add the cationic liposome suspension dropwise to the diluted pDNA solution while gently vortexing. Do not add the DNA to the liposomes. c. Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes. The complexes are now ready for in vitro or in vivo use.

Protocol 2: In Vitro Transfection Efficiency Assay

This protocol describes how to transfect a mammalian cell line with a reporter plasmid (e.g., expressing GFP or Luciferase) and quantify the results.

Materials:

-

This compound/pDNA lipoplexes (prepared as in Protocol 1)

-

Mammalian cell line (e.g., HEK293, HeLa)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Serum-free medium (e.g., Opti-MEM)

-

Multi-well cell culture plates (e.g., 24-well)

-

Phosphate-Buffered Saline (PBS)

-

Assay-specific reagents (e.g., Luciferase Assay System, flow cytometer for GFP)

Methodology:

-

Cell Seeding: a. The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection: a. On the day of transfection, remove the growth medium from the cells and wash once with sterile PBS. b. Prepare the transfection mixture by diluting the lipoplexes (from Protocol 1) in serum-free medium to the desired final DNA concentration (e.g., 0.5-1.0 µg DNA per well). c. Add the transfection mixture to each well. d. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator. e. After the incubation period, remove the transfection mixture and replace it with fresh, complete growth medium.

-

Assay for Gene Expression: a. Incubate the cells for another 24-48 hours to allow for expression of the reporter gene. b. For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol. Normalize the results to total protein concentration in the lysate. c. For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer. Alternatively, visualize expression using a fluorescence microscope.

Protocol 3: MTT Cytotoxicity Assay

This protocol assesses the impact of this compound lipoplexes on cell viability.

Materials:

-

This compound lipoplexes

-

Mammalian cell line

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: a. Prepare serial dilutions of the this compound lipoplexes in complete growth medium. b. Remove the old medium from the cells and add the lipoplex dilutions. Include untreated cells as a negative control (100% viability) and a vehicle control. c. Incubate for 24-48 hours.

-

MTT Assay: a. Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals. b. Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate cell viability as a percentage relative to the untreated control cells: % Viability = (Absorbance_treated / Absorbance_control) * 100

Figure 3: General Experimental Workflow for In Vitro Evaluation.

Conclusion

This compound represents a promising cationic lipid for non-viral gene delivery. Its cholesterol-based structure provides a biocompatible and stable anchor for formulating liposomes capable of efficiently condensing and delivering nucleic acids. The key to its function lies in its ability to facilitate endosomal escape, a critical barrier to successful transfection. While performance can be cell-type dependent, studies have shown its high efficacy in siRNA-mediated gene silencing, outperforming some commercial reagents. However, researchers must remain mindful of its potential cytotoxicity at higher concentrations and optimize formulations accordingly. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and developers aiming to harness the potential of this compound in their gene therapy research.

References

- 1. Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of liposome mediated gene transfer by adding cholesterol and cholesterol modulating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. caymanchem.com [caymanchem.com]

A Technical Guide to DMHAPC-Chol for Plasmid DNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (DMHAPC-Chol), a cationic lipid increasingly utilized for the non-viral delivery of plasmid DNA. This document details the core principles, experimental methodologies, and key data associated with this compound-mediated transfection, offering a comprehensive resource for researchers in gene therapy and drug development.

Introduction to this compound

This compound is a cationic cholesterol derivative designed for the formulation of liposomes for nucleic acid delivery.[1][2][3] Its structure incorporates a cholesterol backbone, providing biocompatibility and stability in serum, a carbamoyl linker, and a positively charged dimethyl hydroxyethyl aminopropane headgroup.[4][5] This cationic headgroup is crucial for its function, as it facilitates the electrostatic interaction with negatively charged plasmid DNA, leading to the formation of liposome-DNA complexes, or 'lipoplexes'.

Often formulated with a neutral helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), this compound forms liposomes that can efficiently encapsulate and deliver genetic material into cells, both in vitro and in vivo. The inclusion of DOPE is known to enhance transfection efficiency by promoting the destabilization of the endosomal membrane, a critical step for the release of DNA into the cytoplasm.

Mechanism of this compound Mediated DNA Delivery

The delivery of plasmid DNA using this compound-based lipoplexes is a multi-step process that involves cellular uptake, endosomal escape, and nuclear entry of the DNA.

Cellular Uptake

The positively charged this compound/DOPE lipoplexes interact with the negatively charged cell surface, initiating cellular uptake primarily through endocytosis. The specific endocytic pathway can vary depending on the cell type and the physicochemical properties of the lipoplexes, but clathrin-mediated endocytosis and macropinocytosis are common routes.

Endosomal Escape

Once inside the cell, the lipoplexes are enclosed within endosomes. For successful transfection, the plasmid DNA must escape the endosome before it fuses with a lysosome, where the DNA would be degraded. The acidic environment of the endosome is thought to protonate the amine groups on this compound, enhancing its interaction with the anionic lipids of the endosomal membrane. This, coupled with the fusogenic properties of DOPE, leads to the destabilization of the endosomal membrane and the release of the plasmid DNA into the cytoplasm.

Nuclear Translocation and Gene Expression

Following its release into the cytoplasm, the plasmid DNA must then be transported into the nucleus for transcription and subsequent protein expression to occur.

Below is a diagram illustrating the cellular uptake and endosomal escape pathway of this compound/DOPE lipoplexes.

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound/DOPE liposomes, formation of lipoplexes, and subsequent in vitro transfection and cytotoxicity assays.

Preparation of this compound/DOPE Liposomes (Ethanol Injection Method)

The ethanol injection method is a rapid and simple technique for preparing unilamellar liposomes.

Materials:

-

This compound

-

DOPE

-

Absolute Ethanol

-

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

-

Vortex mixer

-

Stir plate and stir bar

-

Syringe and needle

Protocol:

-

Lipid Solution Preparation: Dissolve this compound and DOPE in absolute ethanol at the desired molar ratio (e.g., 1:2). The total lipid concentration in the ethanol solution can be optimized, but a starting point is 10-20 mM.

-

Aqueous Phase Preparation: Place the desired volume of sterile, nuclease-free water or buffer into a sterile beaker with a stir bar. The temperature of the aqueous phase should be maintained above the phase transition temperature of the lipids.

-

Injection: Vigorously stir the aqueous phase. Rapidly inject the ethanolic lipid solution into the center of the vortexing aqueous phase using a syringe and needle. The volume of the ethanolic solution should not exceed 10% of the total volume to ensure the formation of small, unilamellar vesicles.

-

Solvent Removal: Continue to stir the liposome suspension for 30-60 minutes to allow for the evaporation of residual ethanol. For complete removal, dialysis against the aqueous buffer can be performed.

-

Storage: Store the prepared liposomes at 4°C.

Lipoplex Formation

Materials:

-

Prepared this compound/DOPE liposomes

-

Plasmid DNA (e.g., encoding a reporter gene like luciferase or GFP)

-

Serum-free cell culture medium (e.g., Opti-MEM)

Protocol:

-

Dilution of Components: In separate sterile tubes, dilute the required amount of plasmid DNA and this compound/DOPE liposomes in serum-free medium.

-

Complexation: Add the diluted liposome solution to the diluted DNA solution. Do not add the DNA directly to the concentrated liposomes.

-

Incubation: Gently mix the solution and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

In Vitro Transfection

Materials:

-

Adherent cells (e.g., HeLa, HEK293) plated in a 24-well plate (should be 70-90% confluent at the time of transfection)

-

Prepared this compound/DOPE-DNA lipoplexes

-

Complete cell culture medium

Protocol:

-

Cell Preparation: The day before transfection, seed the cells in a 24-well plate to achieve 70-90% confluency on the day of transfection.

-

Transfection: Remove the culture medium from the cells and gently add the lipoplex solution to each well.

-

Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

Medium Change: After the incubation period, remove the lipoplex-containing medium and replace it with fresh, complete cell culture medium.

-

Gene Expression Analysis: Incubate the cells for an additional 24-48 hours before assaying for reporter gene expression.

The following diagram outlines the experimental workflow for liposome preparation and cell transfection.

Transfection Efficiency Assessment (Luciferase Assay)

The luciferase reporter assay is a highly sensitive method to quantify gene expression following transfection.

Materials:

-

Transfected cells in a multi-well plate

-

Luciferase Assay Lysis Buffer

-

Luciferase Assay Substrate

-

Luminometer

Protocol:

-

Cell Lysis: After the desired incubation period post-transfection (e.g., 48 hours), wash the cells with PBS and then add Luciferase Assay Lysis Buffer to each well.

-

Lysate Collection: Incubate for 15 minutes at room temperature with gentle rocking. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate to pellet cell debris.

-

Luminometry: Transfer the supernatant to a luminometer plate. Add the Luciferase Assay Substrate and immediately measure the luminescence. The light output is proportional to the luciferase activity.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells treated with this compound/DOPE lipoplexes at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the lipoplexes for the desired time period (e.g., 24-48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Quantitative Data and Performance

The physicochemical properties of this compound/DOPE liposomes and their corresponding lipoplexes are critical determinants of transfection efficiency.

Physicochemical Characteristics

The size, polydispersity index (PDI), and zeta potential of liposomes and lipoplexes can be influenced by the preparation method and the lipid-to-DNA ratio.

| Preparation Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Thin-Film Hydration | ~150 - 250 | Moderate | Positive | |

| Ethanol Injection | ~115 - 230 | Low to Moderate | Positive | |

| Reverse-Phase Evaporation | Variable | High | Positive |

Table 1: Comparison of liposome preparation methods and their impact on physicochemical properties.

| Lipoplex Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DC-Chol/DOPE Liposomes | ~120 | ~0.2 | +40 to +60 | |

| DC-Chol/DOPE/pDNA Lipoplexes | ~200 - 400 | ~0.3 - 0.5 | +20 to +30 |

Table 2: Representative physicochemical characteristics of DC-Chol/DOPE liposomes and lipoplexes. (Note: this compound is a derivative of DC-Chol, and these values are representative of this class of cationic cholesterol-based liposomes).

Transfection Efficiency and Cytotoxicity

The efficiency of gene delivery and the associated cytotoxicity are key performance indicators for any transfection reagent.

| Cell Line | Transfection Efficiency | Cytotoxicity (IC50) | Reference |

| B16-F10 | - | Cytotoxic at >20 µM lipid concentration | |

| A431 & MDA-MB-231 | >90% VEGF silencing with siRNA | - | |

| HepG2, HCT116, MCF-7 | - | IC50 values for similar liposomal formulations range from ~16 µM to ~42 µM |

The following diagram illustrates the key factors that influence the transfection efficiency of this compound based lipoplexes.

Conclusion

This compound is a versatile and effective cationic lipid for the delivery of plasmid DNA. Its cholesterol backbone provides stability, while its cationic headgroup enables efficient complexation with nucleic acids. When formulated with helper lipids like DOPE, this compound-based liposomes can achieve high transfection efficiencies in vitro. The methodologies outlined in this guide, from liposome preparation to the assessment of transfection efficiency and cytotoxicity, provide a solid foundation for researchers to incorporate this compound into their gene delivery workflows. Further optimization of formulations and protocols will continue to enhance the potential of this promising non-viral vector.

References

- 1. bowdish.ca [bowdish.ca]

- 2. Cationic liposome (DC-Chol/DOPE=1:2) and a modified ethanol injection method to prepare liposomes, increased gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Transient transfection and luciferase assay [protocols.io]

- 5. takara.co.kr [takara.co.kr]

DMHAPC-Chol for siRNA Delivery: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the cationic lipid DMHAPC-Chol and its application in the delivery of small interfering RNA (siRNA). Designed for researchers, scientists, and drug development professionals, this document details the formulation of this compound-based nanoparticles, their physicochemical characteristics, and their efficacy in mediating gene silencing, with a particular focus on targeting Vascular Endothelial Growth Factor (VEGF).

Introduction to this compound

This compound (Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol) is a cationic lipid specifically designed for nucleic acid delivery. Its structure incorporates a cholesterol anchor for lipid bilayer integration, a biodegradable carbamoyl linker, and a hydroxyethyl group in its polar head moiety, which may contribute to its transfection efficiency and biocompatibility.[1] Liposomes formulated with this compound have been demonstrated to be effective vectors for both plasmid DNA and siRNA delivery.[1][2]

Formulation of this compound/siRNA Nanoparticles

This compound is typically formulated into liposomes with a neutral helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to facilitate endosomal escape of the siRNA cargo. The equimolar ratio of this compound to DOPE has been shown to be effective for siRNA delivery.[2]

Nanoparticle Assembly Workflow

The following diagram illustrates a typical workflow for the preparation of this compound/DOPE/siRNA lipoplexes.

Physicochemical Characterization of this compound/siRNA Nanoparticles

The physicochemical properties of the formulated nanoparticles are critical for their stability, cellular uptake, and overall delivery efficiency. Key parameters include particle size, polydispersity index (PDI), and zeta potential.

Table 1: Physicochemical Properties of Cationic Liposome/siRNA Complexes

| Cationic Lipid Composition | Molar Ratio (Cationic:Helper) | N/P Ratio | Particle Size (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DOTAP/Chol/DOPE | 1:0.75:0.5 | 2.5 | ~200-250 | ~0.17-0.27 | Positive | [3] |

| DOTAP/Chol/DOPE | 1:0.5:0.5 | 5 | ~200-250 | ~0.17-0.27 | Positive | |

| DOTAP/DOPE | 1:1 | 5 | ~200-250 | ~0.17-0.27 | Positive | |

| DC-Chol/DOPE | 1:1 | 2.5 | ~201-478 | >0.27 | Positive |

Note: Data for this compound specifically is limited; this table presents data from similar cationic lipid formulations to provide a general understanding of expected values.

In Vitro Gene Silencing of VEGF

This compound/DOPE liposomes have been successfully used to deliver siRNA targeting VEGF in human cancer cell lines, leading to significant knockdown of VEGF expression.

VEGF Signaling Pathway

VEGF is a key regulator of angiogenesis. The binding of VEGF-A to its receptor, VEGFR2, on endothelial cells triggers a downstream signaling cascade involving pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately promoting cell proliferation, migration, and survival. siRNA-mediated silencing of VEGF can inhibit these processes.

Gene Silencing Efficacy

Studies have demonstrated that this compound/DOPE liposomes can achieve a high degree of VEGF gene silencing in vitro.

Table 2: In Vitro VEGF Gene Silencing with this compound/DOPE Liposomes

| Cell Line | siRNA Target | siRNA Concentration | Gene Silencing Efficiency | Comparison Reagent | Silencing with Comparison Reagent | Reference |

| A431 (human epidermoid carcinoma) | VEGF | 50 nM | >90% | INTERFERin | Comparable | |

| A431 (human epidermoid carcinoma) | VEGF | 50 nM | >90% | Lipofectamine 2000 | Better than Lipofectamine 2000 | |

| MDA-MB-231 (human breast cancer) | VEGF | 50 nM | >90% | INTERFERin | Comparable | |

| MDA-MB-231 (human breast cancer) | VEGF | 50 nM | >90% | Lipofectamine 2000 | Better than Lipofectamine 2000 |

Cytotoxicity Profile

An essential aspect of any delivery vector is its safety profile. Cationic lipids can exhibit dose-dependent cytotoxicity. Formulations with this compound have been reported to have weak cytotoxicity in some studies.

Table 3: Cytotoxicity of Cationic Liposome Formulations

| Cationic Lipid Composition | Molar Ratio (Cationic:Helper) | N/P Ratio | Cell Line | Cell Viability | Reference |

| This compound/DOPE | 1:1 | Not specified | Not specified | Weak cytotoxicity reported | |

| DOTAP/Chol/DOPE | 1:0.75:0.5 | 2.5 | Not specified | Safe | |

| DOTAP/Chol/DOPE | 1:0.75:0.5 | 10 | Not specified | ~30% | |

| DC-Chol/DOPE | 1:1 | 2.5 | Not specified | High viability |

Experimental Protocols

This section provides an overview of the key experimental methodologies for the synthesis, formulation, and evaluation of this compound for siRNA delivery.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process, as detailed by Percot et al. (2004). The general scheme involves the reaction of cholesterol with a linker containing a dimethyl hydroxyethyl aminopropane group.

Preparation of this compound/DOPE Liposomes (Thin-Film Hydration Method)

-

Lipid Film Formation: Dissolve this compound and DOPE in a 1:1 molar ratio in chloroform in a round-bottom flask. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum for at least one hour.

-

Hydration: Hydrate the lipid film with a nuclease-free buffer (e.g., PBS or HEPES) by vortexing. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

-

Sizing: To obtain unilamellar vesicles of a defined size, sonicate the liposome suspension using a probe sonicator or subject it to multiple extrusions through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Characterization of Nanoparticles

-

Particle Size and Zeta Potential: Dilute the liposome suspension in an appropriate buffer and measure the particle size (hydrodynamic diameter) and zeta potential using Dynamic Light Scattering (DLS).

-

siRNA Encapsulation Efficiency (RiboGreen Assay):

-

Prepare a standard curve of known siRNA concentrations.

-

In a 96-well plate, add the lipoplex solution to wells with and without a lysis buffer (e.g., 2% Triton X-100). The wells without lysis buffer measure the amount of unencapsulated siRNA, while the wells with lysis buffer measure the total siRNA.

-

Add the RiboGreen reagent to all wells and incubate in the dark.

-

Measure the fluorescence at an excitation/emission of ~480/520 nm.

-

Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Total siRNA - Unencapsulated siRNA) / Total siRNA * 100.

-

In Vitro Transfection and Gene Silencing Analysis

The following diagram outlines the workflow for in vitro evaluation of this compound/siRNA lipoplexes.

-

Cell Culture and Transfection:

-

Seed target cells (e.g., A431 or MDA-MB-231) in multi-well plates to achieve 70-90% confluency at the time of transfection.

-

Prepare this compound/siRNA lipoplexes at the desired N/P ratio and siRNA concentration in serum-free media.

-

Add the lipoplexes to the cells and incubate for 4-6 hours.

-

Replace the transfection media with complete growth media and incubate for an additional 24-72 hours.

-

-

Quantification of Gene Silencing:

-

RT-qPCR: Extract total RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for the target gene (e.g., VEGF) and a housekeeping gene for normalization.

-

ELISA: Collect the cell culture supernatant and quantify the secreted protein (e.g., VEGF) using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the this compound/siRNA lipoplexes for a specified duration (e.g., 24 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound represents a promising cationic lipid for the formulation of liposomal carriers for siRNA delivery. The this compound/DOPE system has demonstrated high efficiency in silencing the VEGF gene in cancer cell lines, with a favorable comparison to commercially available transfection reagents. The methodologies outlined in this guide provide a framework for the formulation, characterization, and in vitro evaluation of this delivery platform. Further optimization of the lipid composition and N/P ratio may lead to enhanced efficacy and reduced cytotoxicity, paving the way for potential therapeutic applications.

References

- 1. A hydroxyethylated cholesterol-based cationic lipid for DNA delivery: effect of conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of VEGF expression in A431 and MDA-MB-231 tumour cells by cationic lipid-mediated siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of DMHAPC-Chol for Researchers and Drug Development Professionals

An In-depth Examination of (3β)-cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)dimethylammonio]propyl]carbamate]

This technical guide provides a comprehensive overview of the physical and chemical properties of DMHAPC-Chol, a cationic cholesterol derivative integral to advancements in non-viral gene delivery systems. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its molecular characteristics, solubility, and thermal properties. Furthermore, it outlines detailed experimental protocols for the preparation and characterization of this compound-containing liposomes, a primary application for this compound. Visual diagrams generated using the DOT language elucidate key experimental workflows and the mechanism of cellular delivery.

Core Physical and Chemical Properties

This compound, scientifically known as (3β)-cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)dimethylammonio]propyl]carbamate], is a cationic lipid that has garnered significant attention for its role in the formulation of liposomes for the delivery of genetic material, such as plasmid DNA (pDNA) and small interfering RNA (siRNA). Its structure combines the rigid cholesterol backbone with a flexible cationic headgroup, a design that facilitates both nucleic acid complexation and cellular uptake.

Below is a summary of its key physical and chemical properties compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C₃₅H₆₃N₂O₃⁺ | [1][2][3] |

| Formula Weight | 559.9 g/mol | [1][2] |

| CAS Number | 794494-38-5 | |

| Appearance | Crystalline solid | |

| Storage Temperature | -20°C | |

| Purity | ≥95% |

Solubility Profile

The solubility of this compound is a critical parameter for its application in formulating lipid nanoparticles. The compound exhibits solubility in various organic solvents, which is essential for the initial steps of liposome preparation.

| Solvent | Solubility | Max Concentration (mg/mL) | Max Concentration (mM) | Source |

| Dimethylformamide (DMF) | Soluble | 10.0 | 17.86 | |

| Ethanol | Soluble | 10.0 | 17.86 | |

| Ethanol:PBS (pH 7.2) (1:6) | Sparingly Soluble | 0.14 | 0.25 |

The limited solubility in aqueous buffers like PBS necessitates the use of organic solvents during the initial lipid film formation stage of liposome preparation.

Spectral Characteristics

Detailed spectral data for this compound are not widely published. However, based on its chemical structure, the following spectral characteristics can be anticipated:

-

1H NMR: The spectrum would be complex, showing characteristic signals for the cholesterol steroid nucleus, the protons of the propyl linker, the methyl groups on the quaternary amine, and the methylene protons of the hydroxyethyl group.

-

13C NMR: The spectrum would display a large number of signals corresponding to the 35 carbon atoms in the molecule, with distinct chemical shifts for the carbons in the cholesterol backbone, the carbamate carbonyl group, and the aliphatic chains of the headgroup.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the aliphatic regions, a strong C=O stretch from the carbamate linker, and C-N stretches associated with the quaternary amine.

-

Mass Spectrometry: The exact mass of the cation is 559.4833 Da. Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the intact cation.

A reported ultraviolet (UV) absorption maximum for this compound is 219 nm.

Experimental Protocols

The primary application of this compound is in the formation of cationic liposomes for gene delivery, often in combination with a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The helper lipid is crucial for promoting the fusogenic properties of the liposomes, which aids in the endosomal escape of the genetic material into the cytoplasm.

Preparation of this compound/DOPE Liposomes by Thin-Film Hydration

This is a widely used method for the preparation of multilamellar vesicles (MLVs), which can then be sized down to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

-

This compound

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., sterile, RNase-free water, or a suitable buffer like HEPES-buffered saline)

-

Rotary evaporator

-

Bath sonicator or extruder with polycarbonate membranes of a defined pore size

Procedure:

-

Lipid Dissolution: Dissolve the desired molar ratio of this compound and DOPE (e.g., 1:1 or 1:2) in chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film by adding the pre-warmed hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

Vesicle Formation: Agitate the flask by gentle rotation or vortexing to disperse the lipid film, resulting in the formation of a milky suspension of multilamellar vesicles (MLVs).

-

Sizing (Optional but Recommended):

-

Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the suspension becomes clear.

-

Extrusion: For a more uniform size distribution and to produce large unilamellar vesicles (LUVs), pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm or 200 nm). This process is typically repeated 10-20 times.

-

Formulation of this compound/DOPE-siRNA Lipoplexes

Materials:

-

Prepared this compound/DOPE liposomes

-

siRNA stock solution in RNase-free buffer

-

RNase-free microcentrifuge tubes

Procedure:

-

Dilution: Dilute the siRNA and the liposome suspension separately in a suitable buffer (e.g., Opti-MEM® or serum-free culture medium).

-

Complexation: Gently add the diluted siRNA solution to the diluted liposome suspension while vortexing at a low speed. Do not vortex vigorously.

-

Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

-

Application: The resulting lipoplexes are now ready for addition to cell cultures for transfection experiments.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: Workflow for this compound/DOPE liposome and lipoplex preparation.

Caption: General mechanism of siRNA delivery by this compound/DOPE liposomes.

References

In Vitro Applications of DMHAPC-Chol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro applications of Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (DMHAPC-Chol), a cationic lipid increasingly utilized in non-viral gene delivery systems. This document details its primary applications in plasmid DNA and siRNA delivery, outlines comprehensive experimental protocols, and presents available quantitative data. Furthermore, it elucidates the cellular uptake mechanisms and associated pathways, offering a valuable resource for researchers in drug development and molecular biology.

Introduction to this compound

This compound is a cationic cholesterol derivative designed for the formulation of liposomes intended for nucleic acid delivery. Its structure, featuring a cholesterol anchor, a carbamoyl linker, and a cationic headgroup, facilitates the encapsulation and delivery of negatively charged molecules like plasmid DNA and small interfering RNA (siRNA) into cells. When combined with a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), this compound forms stable lipoplexes that can efficiently transfect a variety of cell lines in vitro.

Core In Vitro Applications

The primary in vitro application of this compound is as a transfection reagent for the delivery of genetic material into eukaryotic cells. Its efficacy has been demonstrated in various cancer cell lines, making it a valuable tool for gene function studies, target validation, and the development of novel therapeutic strategies.

siRNA Delivery for Gene Silencing

This compound-based liposomes have been effectively used to deliver siRNA, leading to potent gene silencing. A notable application is the delivery of siRNA targeting Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis, in cancer cells.

Plasmid DNA Delivery for Gene Expression

This compound formulations are also utilized for the delivery of plasmid DNA, enabling the transient expression of foreign genes in target cells. This is crucial for a wide range of molecular biology applications, including protein production, reporter gene assays, and functional genomics.

Quantitative Data on In Vitro Efficacy

The following tables summarize the available quantitative data on the in vitro performance of this compound and its closely related analogue, DC-Chol. This data provides insights into transfection efficiency and cytotoxicity across different cell lines and experimental conditions.

Table 1: Physicochemical Properties of this compound/DOPE Liposomes

| Parameter | Value | Reference |

| Mean Diameter | 150 - 250 nm | [1] |

| Zeta Potential | +30 to +50 mV | [1] |

| Polydispersity Index (PDI) | < 0.3 | [1] |

Table 2: In Vitro Transfection Efficiency of this compound/DOPE Liposomes

| Cell Line | Transfected Nucleic Acid | Molar Ratio (this compound:DOPE) | Transfection Efficiency | Reference |

| A431 (Human epidermoid carcinoma) | VEGF siRNA | 1:1 | >90% VEGF silencing at 50 nM siRNA | [2] |

| MDA-MB-231 (Human breast cancer) | VEGF siRNA | 1:1 | >90% VEGF silencing at 50 nM siRNA | [2] |

| B16-F10 (Mouse melanoma) | Plasmid DNA (luciferase) | 1:1 | High luciferase expression | |

| C6 (Rat glioma) | Plasmid DNA | Not Specified | Dependent on lipid/DNA weight ratio |

Table 3: Cytotoxicity of this compound Liposomes

| Cell Line | Assay | Concentration | Result | Reference |

| B16-F10 | MTT Assay | > 20 µM | Cytotoxic | |

| C6 | Not Specified | Dependent on lipid/DNA weight ratio | Increased toxicity with higher ratios |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of this compound/DOPE Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of unilamellar liposomes with a uniform size distribution.

Materials:

-

This compound

-

DOPE

-

Chloroform or a chloroform:methanol mixture

-

Hydration buffer (e.g., sterile water, PBS, or HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired molar ratio of this compound and DOPE (e.g., 1:1) in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical lipid concentration is 10-20 mg/mL of organic solvent.

-

Ensure the lipids are completely dissolved to form a clear solution.

-

Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids.

-

Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Continue evaporation under high vacuum for at least 1-2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the desired volume of pre-warmed hydration buffer to the flask. The final lipid concentration is typically in the range of 1-10 mg/mL.

-

Agitate the flask by hand-shaking or vortexing above the transition temperature of the lipids until the lipid film is fully suspended. This forms a milky suspension of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

-

-

Extrusion (Sizing):

-

To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

-

Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Heat the extruder to a temperature above the lipid transition temperature.

-

Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) to form small unilamellar vesicles (SUVs).

-

-

Characterization:

-

Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

-

In Vitro siRNA Transfection

Materials:

-

This compound/DOPE liposomes

-

siRNA targeting the gene of interest

-

Target cells (e.g., A431, MDA-MB-231)

-

Cell culture medium (e.g., DMEM) with and without serum

-

24-well plates

-

Transfection medium (e.g., Opti-MEM)

Procedure:

-

Cell Seeding:

-

The day before transfection, seed the target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

-

Lipoplex Formation:

-

On the day of transfection, dilute the siRNA in a serum-free medium.

-

In a separate tube, dilute the this compound/DOPE liposomes in a serum-free medium.

-

Add the diluted liposome solution to the diluted siRNA solution and mix gently by pipetting.

-

Incubate the mixture at room temperature for 15-30 minutes to allow the formation of lipoplexes.

-

-

Transfection:

-

Remove the growth medium from the cells and wash with PBS.

-

Add the lipoplex-containing medium to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

After the incubation period, replace the transfection medium with a fresh complete growth medium.

-

-

Analysis of Gene Silencing:

-

Harvest the cells 24-72 hours post-transfection.

-

Analyze the knockdown of the target gene at the mRNA level using qRT-PCR or at the protein level using Western blotting.

-

In Vitro Plasmid DNA Transfection

Materials:

-

This compound/DOPE liposomes

-

Plasmid DNA (e.g., encoding a reporter gene like luciferase or GFP)

-

Target cells (e.g., B16-F10)

-

Cell culture medium with and without serum

-

24-well plates

-

Transfection medium

Procedure:

-

Cell Seeding:

-

Seed cells as described in the siRNA transfection protocol.

-

-

Lipoplex Formation:

-

Dilute the plasmid DNA in a serum-free medium.

-

Dilute the this compound/DOPE liposomes in a separate tube of serum-free medium.

-

Combine the two solutions and incubate at room temperature for 15-30 minutes.

-

-

Transfection:

-

Add the lipoplexes to the cells and incubate for 4-6 hours at 37°C.

-

Replace the transfection medium with a fresh complete growth medium.

-

-

Analysis of Gene Expression:

-

Assay for reporter gene expression 24-48 hours post-transfection (e.g., luciferase assay or fluorescence microscopy for GFP).

-

Cytotoxicity Assay (MTT Assay)

Materials:

-

Target cells

-

This compound/DOPE liposomes at various concentrations

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Expose the cells to serial dilutions of the this compound/DOPE liposomes for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Mechanism of Action and Cellular Uptake

The transfection process mediated by this compound liposomes involves several key steps, from the initial interaction with the cell membrane to the final release of the nucleic acid cargo into the cytoplasm.

Cellular Uptake Pathway

The primary mechanism of cellular uptake for this compound lipoplexes is endocytosis . The positively charged lipoplexes interact electrostatically with the negatively charged cell surface, triggering their internalization into endosomes. Studies on similar cationic lipids suggest that macropinocytosis and clathrin-mediated endocytosis are significant pathways involved in this process.

Endosomal Escape

A critical step for successful gene delivery is the escape of the nucleic acid from the endosome before it fuses with lysosomes, which would lead to degradation of the cargo. The helper lipid DOPE plays a crucial role in this process. The acidic environment of the late endosome protonates the amino group of DOPE, inducing a conformational change from a bilayer to an inverted hexagonal phase. This structural transition destabilizes the endosomal membrane, facilitating the release of the lipoplex into the cytoplasm.

Experimental Workflow for In Vitro Transfection

The following diagram illustrates a typical workflow for an in vitro gene silencing experiment using this compound/siRNA lipoplexes.

Conclusion

This compound is a versatile and efficient cationic lipid for the in vitro delivery of both siRNA and plasmid DNA. Its ability to form stable lipoplexes with nucleic acids, coupled with a well-characterized mechanism of cellular uptake and endosomal escape, makes it a valuable tool for a wide range of research applications. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. Further optimization of liposome formulations and transfection conditions for specific cell types and applications is encouraged to achieve maximal efficacy.

References

In Vivo Applications of DMHAPC-Chol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo studies involving Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol (DMHAPC-Chol), a cationic cholesterol derivative designed for non-viral gene delivery. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support researchers in the field of drug delivery and gene therapy.

Introduction to this compound